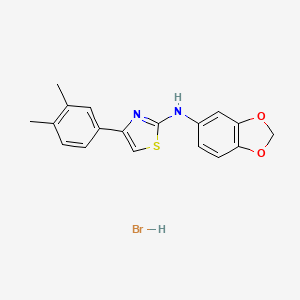

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as MDPT, is a novel psychoactive substance that has recently gained attention in the scientific community. It belongs to the class of designer drugs and is structurally similar to other cathinones such as MDPV and α-PVP.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to increased levels in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors, leading to the stimulant and empathogenic effects of N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide.

Biochemical and Physiological Effects:

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and produces rewarding effects similar to other cathinones. In vitro studies have shown that N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has a higher affinity for the dopamine transporter compared to norepinephrine and serotonin transporters.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has advantages and limitations for lab experiments. Its stimulant and empathogenic effects make it useful for studying the central nervous system and its interactions with neurotransmitters. However, its potential for abuse and toxicity limits its use in animal studies and human trials.

Future Directions

Future research on N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide should focus on its interactions with other neurotransmitters and receptors in the brain. It should also investigate its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Additionally, studies should be conducted to determine the long-term effects of N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide on the brain and behavior. Finally, research should be conducted to develop new synthesis methods for N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide that improve its purity and yield.

Synthesis Methods

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using various methods, including the reductive amination of 3,4-dimethylphenylacetone with 1,3-benzodioxole-5-carboxaldehyde followed by reaction with thioamide and hydrobromic acid. The purity and yield of N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant and empathogenic properties similar to other cathinones. Animal studies have demonstrated that N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide increases locomotor activity and produces rewarding effects in a dose-dependent manner. In vitro studies have shown that N-1,3-benzodioxol-5-yl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S.BrH/c1-11-3-4-13(7-12(11)2)15-9-23-18(20-15)19-14-5-6-16-17(8-14)22-10-21-16;/h3-9H,10H2,1-2H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZXMAWLIYEOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)

![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)

![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)

![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)

![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)

![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)